

Structural biology of KrasG12D-IN-1 and KRAS G12D complex

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Compound of Interest

Compound Name: *Krasg12D-IN-1*

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A comprehensive understanding of the structural biology of oncogenic KRAS mutants is paramount for the development of effective cancer therapeutics. The KRAS G12D mutation is one of the most prevalent drivers in human cancers, particularly in pancreatic, colorectal, and lung cancers.[1][2][3][4] For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface and its high affinity for GTP/GDP.[5][6] However, recent breakthroughs have led to the development of potent and selective inhibitors, heralding a new era in KRAS-targeted therapies.

This technical guide focuses on the structural biology of the KRAS G12D protein and its interaction with selective inhibitors. While the specific inhibitor "**KrasG12D-IN-1**" was not identified in the literature, this document will use MRTX1133, a well-characterized, potent, and selective noncovalent inhibitor of KRAS G12D, as a representative molecule to explore the core principles of KRAS G12D inhibition.[7][8]

The KRAS G12D Oncogene

The KRAS gene encodes a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell growth, division, and survival.[1][2] The G12D mutation, a single amino acid substitution from glycine to aspartate at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[9] This results in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[1][3]

Structural Insights into the KRAS G12D-Inhibitor Complex

The development of inhibitors targeting KRAS G12D has been a significant challenge due to the lack of a cysteine residue for covalent targeting, which was successfully exploited for KRAS G12C inhibitors.^[10] Noncovalent inhibitors, such as MRTX1133, have been designed to bind with high affinity and selectivity to a pocket on the KRAS G12D protein.

The crystal structure of KRAS G12D in complex with MRTX1133 (PDB ID: 7RPZ) reveals that the inhibitor binds to a pocket located between switch I and switch II.^{[7][8]} This binding interaction is notable for the formation of a salt bridge between the inhibitor and the mutant Asp12 residue, a key interaction for inhibitor potency and selectivity.^[11] The inhibitor effectively locks KRAS G12D in an inactive state, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.^{[2][5]}

Quantitative Data

The following tables summarize key quantitative data for the interaction of representative inhibitors with KRAS G12D.

Table 1: Binding Affinity and Cellular Potency of KRAS G12D Inhibitors

Inhibitor	Binding Affinity (Kd)	Cellular IC50 (pERK)	Cell Line	Reference
MRTX1133	Not explicitly stated in provided search results	Not explicitly stated in provided search results	Not explicitly stated in provided search results	[7] [8]
TH-Z835	Not explicitly stated in provided search results	Not explicitly stated in provided search results	Not explicitly stated in provided search results	[11]
ERAS-5024	Not explicitly stated in provided search results	Single-digit nanomolar	AsPC-1	[4] [12]
(R)-5a	Not explicitly stated in provided search results	10 nM	AsPC-1	[13]

Table 2: Crystallographic Data for KRAS G12D-Inhibitor Complexes

PDB ID	Inhibitor	Resolution (Å)	R-Value Free	R-Value Work	Reference
7RPZ	MRTX1133	1.30	0.171	0.149	[8]
7RT1	Compound 15 (MRTX1133 analog)	1.27	0.168	0.135	[14]
8TXE	Compound 5	1.35	0.215	0.188	[15]
7ACH	BI-5747	1.90	0.214	0.173	[16]
6GJ7	Compound 22	1.67	0.257	0.226	[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical protocols used in the structural and functional characterization of the KRAS G12D-inhibitor complex.

Protein Expression and Purification

- **Cloning and Transformation:** The gene encoding human KRAS G12D (residues 1-169) is cloned into an expression vector, such as pET28a, often with an N-terminal hexa-histidine tag.[\[17\]](#)[\[18\]](#) The plasmid is then transformed into a suitable E. coli expression strain, like BL21(DE3).[\[17\]](#)[\[18\]](#)
- **Protein Expression:** Bacterial cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD600 of ~1.5).[\[19\]](#) Protein expression is then induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16-20°C) for an extended period (e.g., 20-24 hours).[\[18\]](#)[\[19\]](#)
- **Cell Lysis and Affinity Chromatography:** Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.[\[19\]](#) The cleared lysate is loaded onto a nickel-charged affinity column (e.g., HisTrap HP) to capture the His-tagged KRAS G12D protein.[\[18\]](#)

- **Gel Filtration Chromatography:** The eluted protein from the affinity column is further purified using a gel-filtration column (e.g., Superdex 200) to separate the monomeric protein from aggregates and other impurities.[19] The purity of the final protein product is assessed by SDS-PAGE.

X-ray Crystallography

- **Complex Formation:** The purified KRAS G12D protein is incubated with the inhibitor at a molar excess to ensure complete binding.
- **Crystallization:** The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop).[19] Crystallization screens are used to identify initial hit conditions, which are then optimized to obtain diffraction-quality crystals.
- **Data Collection and Processing:** Crystals are cryo-protected and flash-frozen in liquid nitrogen.[19] X-ray diffraction data are collected at a synchrotron source. The collected data are then processed (indexed, integrated, and scaled) using software such as HKL2000 or XDS.
- **Structure Solution and Refinement:** The crystal structure is solved by molecular replacement using a previously determined KRAS structure as a search model. The model is then refined against the experimental data to yield the final structure of the KRAS G12D-inhibitor complex.

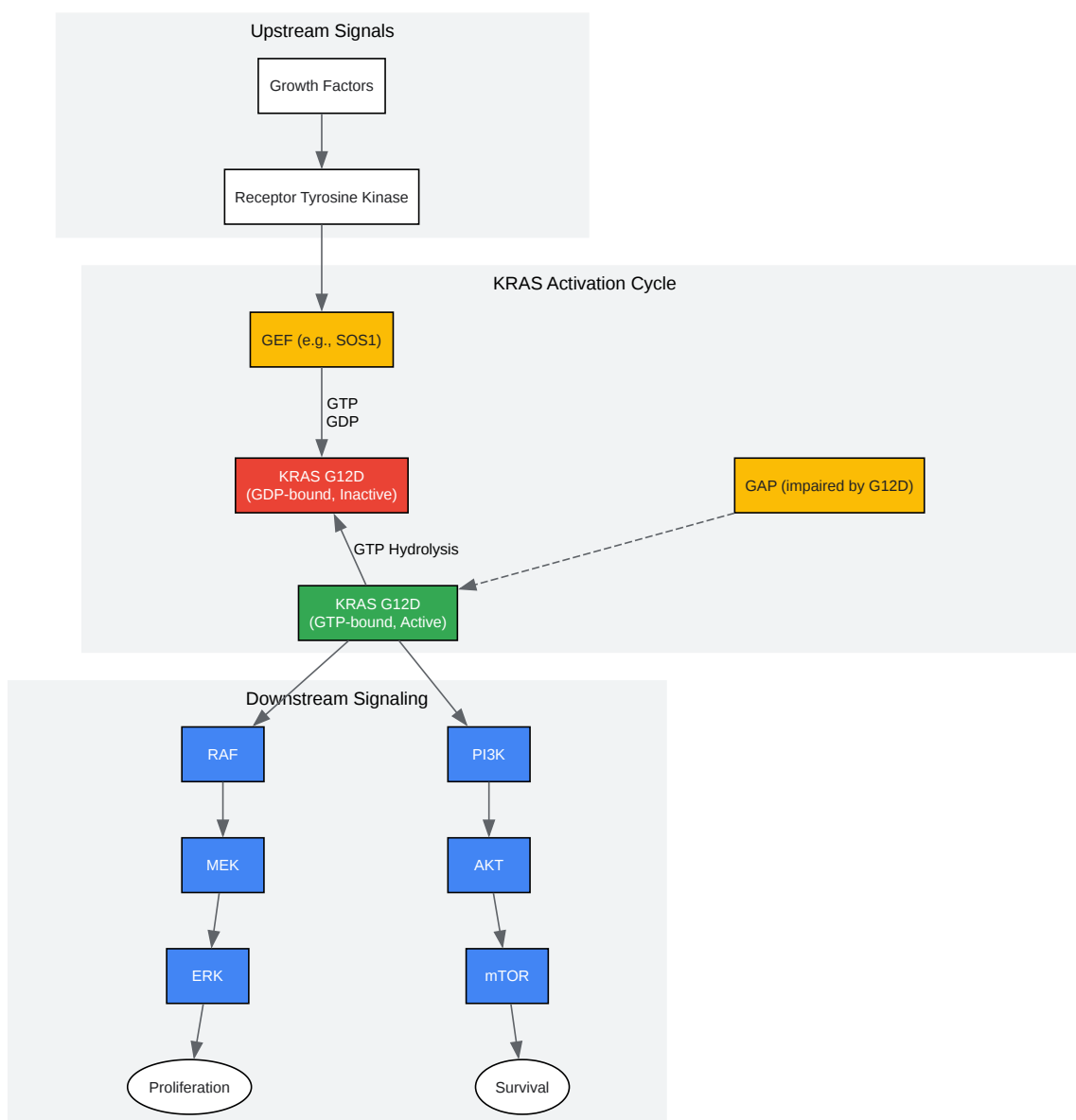
Binding Assays

Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-protein interaction.[11] In a typical experiment, the inhibitor solution is titrated into a solution containing the KRAS G12D protein, and the heat released or absorbed during binding is measured.

Surface Plasmon Resonance (SPR): SPR is employed to determine the kinetics of inhibitor binding, including the association (k_{on}) and dissociation (k_{off}) rate constants.[20] The KRAS G12D protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index upon binding is monitored in real-time.

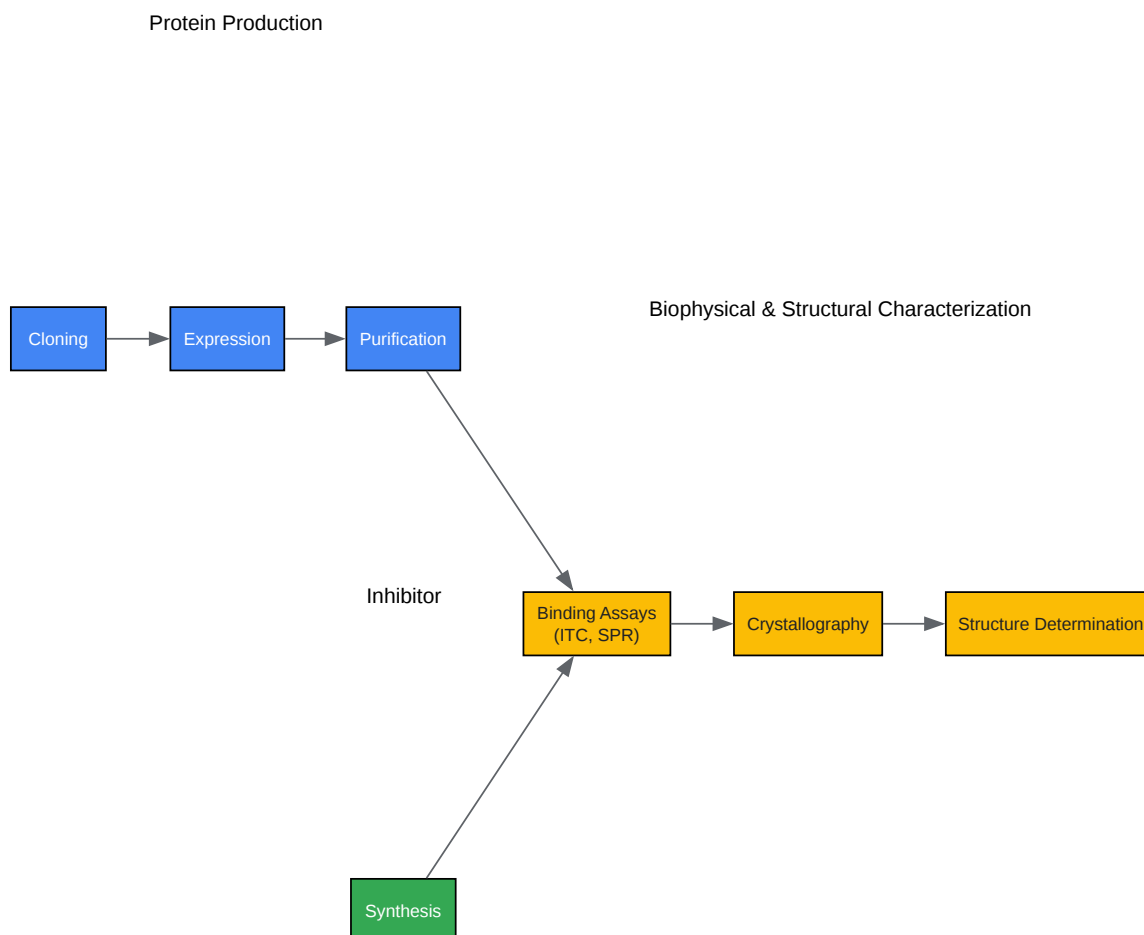
Visualizations

The following diagrams illustrate key concepts related to KRAS G12D signaling and its inhibition.



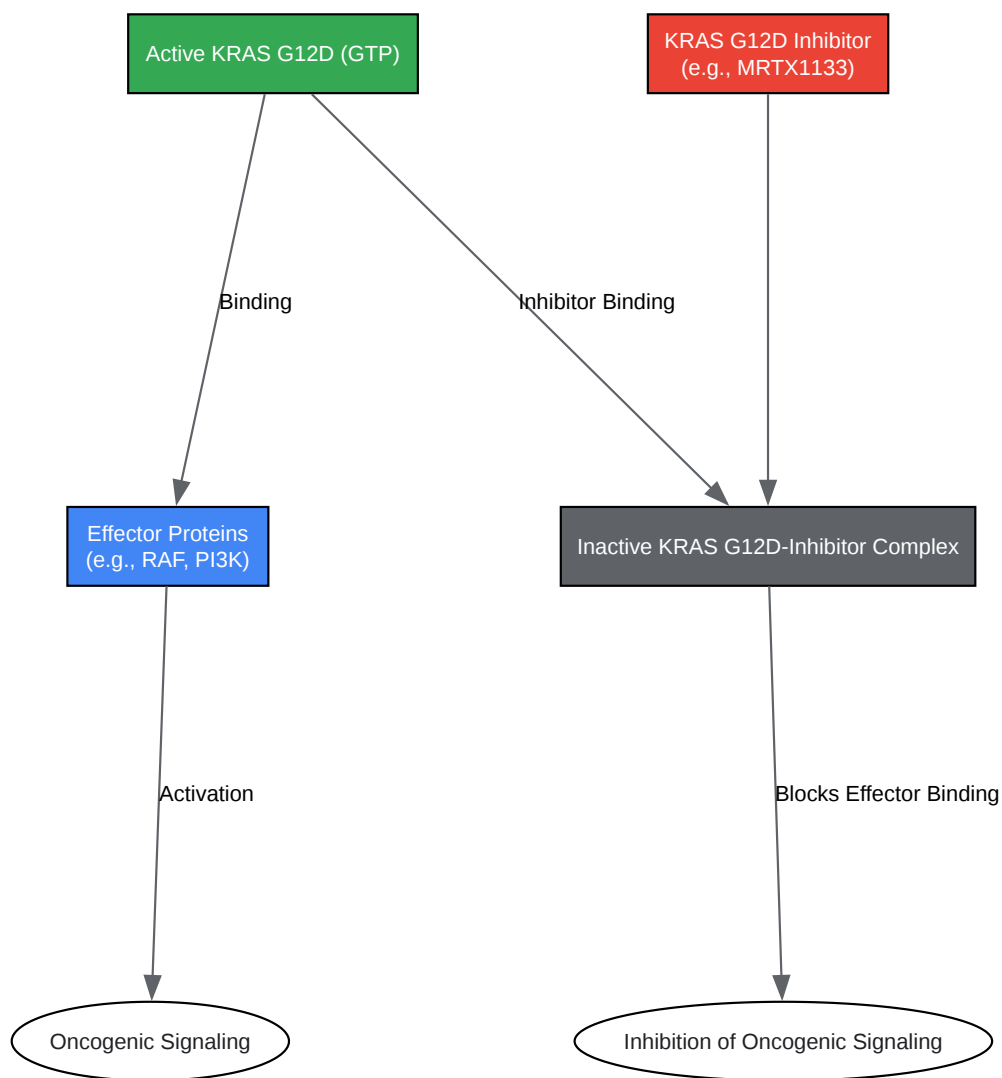
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Caption: The KRAS signaling pathway, highlighting the central role of the GTP/GDP cycle.



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Caption: A generalized experimental workflow for studying KRAS G12D-inhibitor complexes.



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Caption: The mechanism of action for a KRAS G12D inhibitor, preventing effector protein binding.

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